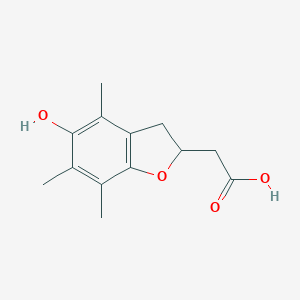

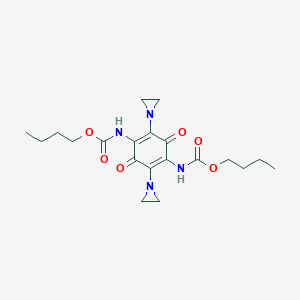

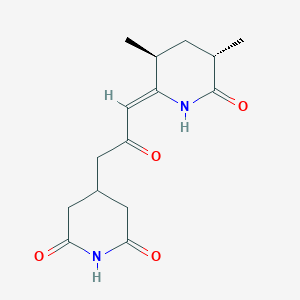

5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid

Descripción general

Descripción

“5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

New sulfur- and selenium-containing analogs of α-tocopherol, namely, 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans were synthesized from 4-ethoxy-3,5-dimethylphenol through intermediate 2-allyl-4-ethoxy-3,5,6- trimethylphenol, 2-iodomethyl-, 2-dodecylthiomethyl-, and 2-dodecylselenomethyl-5-ethoxy- 4,6,7-trimethyl-2,3-dihydrobenzofurans .Chemical Reactions Analysis

The compounds synthesized from 4-ethoxy-3,5-dimethylphenol terminated oxidation chains of AIBN-initiated oxidation of styrene at 50 °C with a rate constant of 5.0•10 6 mol L –1 s –1 and stoichiometric coefficients of 1.9±0.1 .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- The concentration of 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (IRFI 005), as an active metabolite of IRFI 016, was studied in bronchial alveolar liquid (BAL) and plasma in mice. It was found that IRFI 005 is present in both BAL and plasma after oral administration of IRFI 016, indicating rapid absorption and distribution to the site of its principal pharmacological activity (Bianco, Centore, Giannetti, & Scuri, 1992).

Synthesis and Chemical Reactions

- The compound's acylation with different acids was investigated, yielding a mixture of the 5- and 7-acyl compounds. This research contributes to understanding the chemical behavior and potential derivatization of the compound for various applications (Kawase, Nanbu, & Miyoshi, 1968).

Interaction with Hydrazides

- The interaction between 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid and various hydrazides was studied, revealing insights into its potential chemical modifications and applications (Ershov, Dobrodumov, & Gribanov, 2004).

Role in Plant Biology

- It was identified as a germination inhibitory constituent in Erigeron annuus flowers. This discovery suggests potential applications in agriculture or horticulture, particularly in weed management (Oh et al., 2002).

Biological Activity and Antioxidant Properties

- A study on the antioxidant properties of a novel water-soluble antioxidant of the benzofuran family, closely related to 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, revealed its ability to inhibit lipid peroxidation and protect against the oxidation of protein sulphydryl groups. This suggests potential therapeutic applications in combating oxidative stress-related disorders (Bindoli, Rigobello, Musacchio, Scuri, Rizzoli, & Galzigna, 1991).

Direcciones Futuras

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid” and similar compounds could have potential applications in the development of new therapeutic agents.

Propiedades

IUPAC Name |

2-(5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-6-7(2)13-10(8(3)12(6)16)4-9(17-13)5-11(14)15/h9,16H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWYMDOAFXKROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CC(O2)CC(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930400 | |

| Record name | (5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | |

CAS RN |

139232-40-9 | |

| Record name | Irfi 005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139232409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

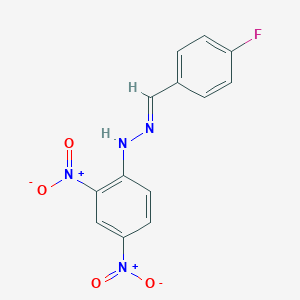

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)

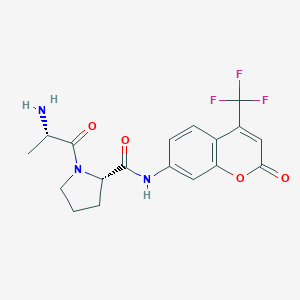

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)